N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5S2/c1-8-12(22-14-16-7-17-20(8)14)11-6-21-13(19-11)18-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUZCDFPWIIAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine is a compound belonging to the thiazole and triazole families, which have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 323.8 g/mol. The compound features a complex structure that includes both thiazole and triazole rings, which are known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the thiazolo[3,2-b][1,2,4]triazole scaffold. A study evaluated various derivatives of this scaffold for their cytotoxic effects against cancer cell lines. Notably, derivatives with chlorine substitutions exhibited significant antitumor activity without causing toxicity to normal cells (HEK293) . The structure-activity relationship (SAR) indicated that the presence of the chlorine atom in the benzylidene part was crucial for enhancing anticancer effects .
Antimicrobial Activity
The 1,2,4-triazole core has been recognized for its broad-spectrum antimicrobial properties. Compounds derived from this core have demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens . Specifically, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria with promising results .
Case Studies
Structure-Activity Relationship (SAR)
The SAR analysis of thiazolo[3,2-b][1,2,4]triazoles reveals that modifications at specific positions can significantly impact biological activity. For instance:
- Chlorine Substitution : Enhances anticancer properties.
- Thiazole Ring Modifications : Influence antimicrobial efficacy.
Scientific Research Applications
Biological Activities
N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that thiazole and triazole derivatives possess significant anticancer properties through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated effectiveness against various bacterial and fungal strains. The presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration into microbial cell membranes .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows activity against carbonic anhydrase and cholinesterase enzymes, which are critical targets in treating conditions such as glaucoma and Alzheimer's disease .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization and coupling reactions. A common approach is the cyclocondensation of hydrazide derivatives with thiocyanates under acidic conditions (e.g., concentrated H₂SO₄) to form the thiazolo-triazole core . For example:
- Step 1: Reacting isonicotinoyl hydrazide with KSCN in H₂SO₄ to generate a thiadiazole intermediate.
- Step 2: Coupling with 4-chloroaniline derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling.
Optimization Tips:
- Use anhydrous solvents (DMF, THF) to minimize side reactions.
- Control temperature (70–90°C) to balance reaction rate and byproduct formation.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates .
Advanced: How can X-ray crystallography and computational modeling resolve ambiguities in molecular conformation?
Answer:
X-ray crystallography (using SHELX software) provides precise bond lengths, angles, and intermolecular interactions. For example:
- Hydrogen-bonding networks (e.g., N–H⋯N) stabilize crystal packing .
- Dihedral angles between aromatic systems reveal planarity or torsional strain .
Computational Modeling:
- DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- Molecular docking identifies potential binding modes with biological targets (e.g., enzymes) .
Best Practices:
- Refine crystallographic data with SHELXL to resolve disorder (e.g., 50:50 site occupancy) .
- Validate computational models against experimental data (e.g., NMR chemical shifts) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C):
- Thiazole protons appear as singlets at δ 6.8–7.2 ppm.
- Aromatic C-Cl groups show deshielded carbons at δ 125–135 ppm .
- IR Spectroscopy:
- Mass Spectrometry (HRMS):
- Molecular ion peaks ([M+H]⁺) validate the molecular formula .
Advanced: How should researchers address contradictions in reported biological activities?
Answer:
Case Study: Discrepancies in anti-microbial activity may arise from:
- Assay Variability: Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).
- Solubility Issues: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
Resolution Strategies:
- Reproduce assays under standardized conditions (CLSI guidelines).
- Perform dose-response curves (IC₅₀) with positive controls (e.g., ciprofloxacin) .
- Validate target engagement via enzyme inhibition assays (e.g., PFOR enzyme inhibition) .
Basic: What are the key considerations for purity analysis and quantification?
Answer:
- HPLC: Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase.
- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .
- Melting Point: Sharp melting points (>200°C) indicate high crystallinity .
Advanced: How can researchers design derivatives to enhance bioactivity or reduce toxicity?
Answer:
Structure-Activity Relationship (SAR) Strategies:
- Introduce electron-withdrawing groups (e.g., –NO₂) on the 4-chlorophenyl ring to enhance enzyme binding .
- Replace the methyl group on the thiazole with bulkier substituents (e.g., ethyl) to improve metabolic stability .
Toxicology Mitigation:
- Conduct Ames tests to rule out mutagenicity.
- Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity .
Basic: What solvents and storage conditions are optimal for this compound?
Answer:
- Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol.
- Storage: Store at –20°C under argon to prevent oxidation of the thiazole ring .
Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?
Answer:
Challenges:
- Exothermic cyclization steps require precise temperature control.
- Low yields in coupling reactions due to steric hindrance.
Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
